4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Description

The exact mass of the compound 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

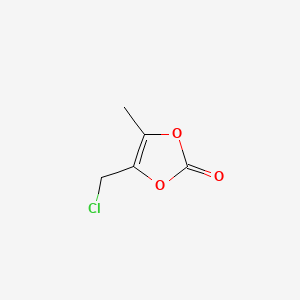

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLFSYYUWPUWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431805 | |

| Record name | 4-(Chloromethyl)-5-methyl-2H-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80841-78-7 | |

| Record name | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80841-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080841787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)-5-methyl-2H-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl): A Key Intermediate in Prodrug Synthesis

Executive Summary

This technical guide provides an in-depth analysis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, a pivotal chemical intermediate in modern pharmaceutical development. Commonly known by the acronym DMDO-Cl or as Medoxomil Chloride, this heterocyclic compound is a highly valued building block, primarily for its role in creating prodrugs with enhanced oral bioavailability.[1][2][3] Its unique structure combines the stability of a cyclic carbonate with a reactive chloromethyl group, enabling the covalent modification of active pharmaceutical ingredients (APIs). This guide will delve into its chemical identity, the scientific rationale for its use in drug design, detailed synthetic protocols, key applications, and essential safety and handling procedures. The content is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding of DMDO-Cl's properties and utility.

Core Chemical Identity and Properties

A precise understanding of the fundamental characteristics of DMDO-Cl is essential for its effective application in synthesis.

IUPAC Name, CAS Number, and Synonyms

-

IUPAC Name: 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one[1][4][5][6]

-

Common Synonyms: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride, 4-Chloromethyl-5-methyl-2-oxo-1,3-dioxole, DMDO-Cl, Medoxomil chloride[1][9]

Chemical Structure

The structure consists of a five-membered 1,3-dioxol-2-one ring, which is a cyclic carbonate. This ring is substituted at the 4-position with a reactive chloromethyl (-CH₂Cl) group and at the 5-position with a methyl (-CH₃) group.

Caption: Chemical structure of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

Physicochemical Properties

The key physical and chemical properties of DMDO-Cl are summarized below, providing essential data for laboratory and industrial handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅ClO₃ | [5][10] |

| Molecular Weight | 148.54 g/mol | [1][5][7] |

| Appearance | Light yellow oil; can be purified to white crystals | [11][12] |

| XLogP3 | 1.1 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Topological Polar Surface Area | 35.5 Ų | [5] |

The Scientific Rationale: Role in Drug Development

The Prodrug Concept: Enhancing Bioavailability

Many potent drug molecules suffer from poor oral bioavailability due to low membrane permeability, often caused by the presence of polar functional groups like carboxylic acids or tetrazoles. The prodrug strategy involves temporarily masking these groups with a chemical moiety (a "promoiety"). This increases the drug's lipophilicity, facilitating its absorption through the gastrointestinal tract.[13] Once absorbed into the bloodstream, the promoiety is enzymatically cleaved, releasing the active parent drug at its site of action.[13]

Mechanism of Action as a Linker

DMDO-Cl is a premier promoiety precursor. When reacted with a parent drug (API-H), it forms a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, ether, or similar linkage. This "medoxomil" group effectively neutralizes a polar, acidic proton on the drug. In vivo, ubiquitous esterase enzymes recognize and hydrolyze the ester bond within the cyclic carbonate ring. This initial cleavage is irreversible and triggers a rapid cascade—elimination of carbon dioxide and formaldehyde—to cleanly release the parent drug. This elegant mechanism minimizes the circulation of inactive prodrug and ensures efficient regeneration of the API.

The Chemistry of Reactivity: The Electrophilic Chloromethyl Group

The synthetic utility of DMDO-Cl hinges on the reactivity of the chloromethyl group. The chlorine atom is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic. This site is susceptible to attack by a wide range of nucleophiles, typically functional groups present on the API. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[7] This allows for the formation of a stable covalent bond between the drug and the promoiety under predictable and often mild conditions.

Caption: General SN2 reaction pathway for prodrug synthesis using DMDO-Cl.

Synthesis and Manufacturing Insights

Overview of Synthetic Pathways

While early methods for creating cyclic carbonates involved hazardous reagents like phosgene, modern synthesis of DMDO-Cl has evolved significantly for safety and efficiency.[7] The most prevalent and industrially viable route involves the selective chlorination of its precursor, 4,5-dimethyl-1,3-dioxol-2-one (DMDO).[7][11] Initial approaches using chlorine gas were effective but posed significant safety risks.[2] This led to the adoption of safer and more manageable chlorinating agents.

Detailed Protocol: Synthesis via Chlorination of DMDO

This protocol describes a common and reliable method for synthesizing DMDO-Cl using N-chlorosuccinimide (NCS) as the chlorinating agent and benzoyl peroxide (BPO) as a radical initiator. This choice reflects a balance of reactivity, safety, and cost-effectiveness for both lab-scale and industrial applications.

Materials and Reagents:

-

4,5-dimethyl-1,3-dioxol-2-one (DMDO)

-

N-chlorosuccinimide (NCS)

-

Benzoyl Peroxide (BPO)

-

1,2-Dichloroethane (EDC) or Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethanol (for crystallization)

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 4,5-dimethyl-1,3-dioxol-2-one (1.0 eq) in 1,2-dichloroethane, add N-chlorosuccinimide (approx. 1.1-1.2 eq).[2][14] The use of a slight excess of NCS ensures complete consumption of the starting material.

-

Initiation: Add a catalytic amount of benzoyl peroxide (BPO, approx. 0.02-0.05 eq).[2][14] BPO initiates a free-radical chain reaction, which is necessary for the chlorination at the allylic methyl group.

-

Heating and Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours.[2][14] The progress of the reaction should be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to track the disappearance of DMDO.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with water to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. This yields the crude 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, often as a yellowish oil.[2] A crucial part of this process involves a thermal rearrangement of the kinetic intermediate (4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one) to the desired thermodynamically stable product.[15][16]

-

Purification: The crude product can be purified by either vacuum distillation or crystallization.[2][14] For high purity, dissolve the crude oil in a minimal amount of warm ethanol, cool to -5 °C, and allow the product to crystallize. Filter the resulting white crystals and rinse with cold ethanol to afford the final product with purity often exceeding 99%.[11]

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the manufacturing process of high-purity DMDO-Cl.

Caption: A typical workflow for the synthesis and purification of DMDO-Cl.

Applications in Pharmaceutical Synthesis

The versatility of DMDO-Cl is demonstrated by its use in synthesizing prodrugs for various therapeutic classes.

Case Study: Olmesartan Medoxomil

Olmesartan is an angiotensin II receptor antagonist used to treat high blood pressure. The parent molecule contains a carboxylic acid group, which limits its oral absorption. In the synthesis of the prodrug, Olmesartan Medoxomil, the carboxyl group of Olmesartan is esterified using DMDO-Cl.[2][6][7] This "medoxomil" ester dramatically increases the drug's lipophilicity and oral bioavailability.

Case Study: Penicillin Esters (Lenampicillin)

Similarly, DMDO-Cl is used to create ester prodrugs of beta-lactam antibiotics like ampicillin.[2][7] The resulting compound, Lenampicillin, shows improved absorption from the gut compared to the parent ampicillin. This strategy enhances the drug's stability and absorption, leading to higher biological activity.[2]

Table of Nucleophilic Substitution Reactions

The chloromethyl group of DMDO-Cl readily reacts with various nucleophiles found on drug molecules.

| Nucleophile | Reagent Example (API Functional Group) | Product Class |

| Carboxylate | R-COOH (e.g., Olmesartan) | 4-(Acyloxymethyl)-5-methyl-1,3-dioxol-2-one |

| Amine | R-NH₂ | 4-(Aminomethyl)-5-methyl-1,3-dioxol-2-one derivatives |

| Thiol | R-SH | 4-(Thiomethyl)-5-methyl-1,3-dioxol-2-one derivatives |

| Alcohol/Phenol | R-OH | 4-(Alkoxymethyl)-5-methyl-1,3-dioxol-2-one derivatives |

| Tetrazole | R-CN₄H (e.g., Losartan) | N-Alkylated Tetrazole Derivatives |

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of DMDO-Cl is crucial to ensure laboratory safety.

GHS Hazard Classification

DMDO-Cl is classified with several hazards according to the Globally Harmonized System (GHS).[1]

| Hazard Code | Statement | Class | Signal Word |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Warning |

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) | Warning |

| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2) | Warning |

| H335 | May cause respiratory irritation | STOT SE (Cat. 3) | Warning |

Source: Aggregated GHS information from multiple suppliers.[1][8][17]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8][17][18]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][18]

-

Safe Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8] In case of accidental contact, rinse the affected area with plenty of water immediately.[8][17]

Storage and Disposal Guidelines

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[8][18] For long-term stability, storage under an inert gas atmosphere (e.g., nitrogen or argon) is recommended.[8]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[18]

Conclusion

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is more than just a chemical reagent; it is an enabling tool in modern drug design. Its well-defined reactivity, coupled with the elegant bio-reversibility of the medoxomil promoiety, provides a reliable and effective solution to one of the most persistent challenges in pharmacology: oral bioavailability. A thorough understanding of its synthesis, reactivity, and handling is indispensable for scientists and researchers aiming to develop the next generation of orally administered therapeutics.

References

- NB Inno. (n.d.). Synthetic Methodologies and Mechanistic Investigations of 4 Chloromethyl 5 Methyl 1,3 Dioxol 2 One.

-

PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. National Center for Biotechnology Information. Retrieved from [Link].

-

PharmaCompass. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link].

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one in Pharmaceutical Synthesis. Retrieved from [Link].

- Google Patents. (n.d.). Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.

-

IP.com. (n.d.). An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One. Retrieved from [Link].

- Google Patents. (n.d.). Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.

-

Capot Chemical. (2012). MSDS of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one. Retrieved from [Link].

-

NIST. (n.d.). 4-Chloromethyl-1,3-dioxolan-2-one. NIST WebBook. Retrieved from [Link].

-

European Patent Office. (n.d.). 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. Retrieved from [Link].

-

Chemsrc. (2025). CAS#:80841-78-7 | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link].

-

Elferink, H., et al. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs. Chemistry – A European Journal. Retrieved from [Link].

-

National Center for Biotechnology Information. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules. Retrieved from [Link].

-

PubMed. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. Retrieved from [Link].

Sources

- 1. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | C5H5ClO3 | CID 9855518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one | 80841-78-7 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | 80841-78-7 [sigmaaldrich.com]

- 5. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 4-Chloromethyl-5-methyl-1,3-dioxol-2-one [lgcstandards.com]

- 7. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | 80841-78-7 | Benchchem [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. CAS 80841-78-7: 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one [cymitquimica.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN107892681B - Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one - Google Patents [patents.google.com]

- 15. CN105348249A - Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. capotchem.com [capotchem.com]

- 18. echemi.com [echemi.com]

An In-Depth Technical Guide to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CAS: 80841-78-7): A Key Intermediate in Modern Drug Development

Abstract

This technical guide provides a comprehensive overview of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, a pivotal chemical intermediate in the pharmaceutical industry. Identified by CAS number 80841-78-7, this dioxolone derivative has garnered significant attention as a versatile building block for the synthesis of a variety of active pharmaceutical ingredients (APIs), most notably in the development of prodrugs designed to enhance bioavailability.[1] This document will delve into its physicochemical properties, established synthetic routes, reactivity, and critical applications, with a particular focus on its role in the synthesis of medoxomil prodrugs like Olmesartan Medoxomil.[2][3][4][5] Furthermore, this guide will present detailed experimental protocols, safety and handling procedures, and a thorough analysis of its spectroscopic characterization.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of contemporary pharmaceutical manufacturing, the selection of appropriate chemical intermediates is a critical factor that dictates the efficiency, scalability, and economic viability of a synthetic route. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a prime example of such a crucial intermediate.[1] Its unique molecular architecture, featuring a reactive chloromethyl group appended to a stable dioxol-2-one ring, renders it an invaluable reagent for the synthesis of complex molecules.[6]

The primary utility of this compound lies in its application as a "medoxomil" moiety, a well-established prodrug strategy. This approach involves the esterification of a carboxylic acid-containing drug with the hydroxymethyl precursor of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. The resulting medoxomil ester masks the polar carboxylic acid group, thereby increasing the lipophilicity and facilitating the oral absorption of the parent drug. Once absorbed into the bloodstream, the medoxomil ester is rapidly hydrolyzed by endogenous esterases to release the active drug, along with innocuous byproducts.[7][8] This elegant mechanism has been successfully employed to improve the pharmacokinetic profiles of several important drugs, including the angiotensin II receptor antagonist Olmesartan.[9][10]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is essential for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 80841-78-7 | [9][11] |

| Molecular Formula | C5H5ClO3 | [11][12] |

| Molecular Weight | 148.54 g/mol | [9][11] |

| Appearance | Colorless to light yellow/brown liquid | [13][14] |

| Boiling Point | 253 °C (lit.) | [13] |

| Flash Point | 139 °C | [13] |

| Density | 1.362 g/cm³ | [13] |

| Water Solubility | 16.1 g/L at 25 °C | [13] |

| log Pow (Octanol/Water Partition Coefficient) | 0.79 | [13] |

Synthesis and Mechanistic Considerations

Several synthetic routes to 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one have been reported, with the most common starting from 4,5-dimethyl-1,3-dioxol-2-one (DMDO).[9] The key transformation is the selective chlorination of one of the methyl groups.

Chlorination of 4,5-Dimethyl-1,3-dioxol-2-one

A widely practiced and scalable method involves the chlorination of DMDO using a suitable chlorinating agent.[9] While early methods employed hazardous reagents like chlorine gas, modern approaches favor safer and more efficient alternatives such as sulfonyl chloride or N-chlorosuccinimide (NCS).[9][11]

The choice of solvent is a critical parameter that significantly influences the reaction's yield and purity. Dichloromethane and 1,2-dichloroethane have been identified as optimal solvents for this transformation when using sulfonyl chloride as the chlorinating agent.[9]

Diagram 1: Synthetic Pathway to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Caption: A generalized schematic of the synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

Experimental Protocol: Synthesis via Chlorination with Sulfonyl Chloride

The following protocol is a representative example of the synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

Materials:

-

4,5-dimethyl-1,3-dioxol-2-one (DMDO)

-

Sulfonyl chloride

-

Dichloromethane (anhydrous)

-

Catalyst (as specified in the literature, e.g., a solid base catalyst)

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a four-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add dichloromethane and 4,5-dimethyl-1,3-dioxol-2-one.[11]

-

Add the catalyst to the mixture.[11]

-

Heat the reaction mixture to reflux with stirring.[11]

-

Slowly add a solution of sulfonyl chloride in dichloromethane to the refluxing mixture over a period of 30 minutes.[11]

-

Maintain the reflux for an additional 30 minutes after the addition is complete.[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with water. Separate the organic layer.[11]

-

Dry the organic layer over anhydrous magnesium sulfate.[11]

-

Filter to remove the drying agent.

-

The filtrate can then be subjected to rearrangement at an elevated temperature (e.g., 90 °C) under a nitrogen atmosphere.[11]

-

Purify the crude product by vacuum distillation to obtain the final product as a white crystalline solid upon cooling.[11]

Spectroscopic Characterization

Unambiguous identification of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is crucial for quality control and research applications. A combination of spectroscopic techniques is employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is relatively simple and provides key structural information. It typically shows two distinct signals: a singlet for the methyl protons and a singlet for the chloromethyl protons. The integration of these signals should be in a 3:2 ratio, respectively.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the methyl carbon, the chloromethyl carbon, the two sp² carbons of the dioxol-2-one ring, and the carbonyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching of the cyclic carbonate, typically in the region of 1800-1830 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (148.54 g/mol ) and provide information about its fragmentation pattern.[9][11]

Reactivity and Application in Prodrug Synthesis

The synthetic utility of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one stems from the high reactivity of the chloromethyl group, which makes it an excellent electrophile for nucleophilic substitution reactions.[6] This property is exploited in the synthesis of medoxomil prodrugs.

Mechanism of Prodrug Formation and Activation

The synthesis of a medoxomil prodrug involves the reaction of the carboxylate salt of a parent drug with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. This is a classic SN2 reaction where the carboxylate anion acts as the nucleophile, displacing the chloride ion.

Diagram 2: General Scheme for Medoxomil Prodrug Synthesis

Caption: The formation of a medoxomil prodrug via nucleophilic substitution.

Once the prodrug is administered and absorbed, it undergoes enzymatic hydrolysis in the body, primarily catalyzed by esterases such as human serum albumin, carboxymethylenebutenolidase (CMBL), and paraoxonase 1 (PON1).[7][8][15][16] This hydrolysis cleaves the ester bond, releasing the active drug and the medoxomil moiety, which then further decomposes.

Diagram 3: In Vivo Activation of a Medoxomil Prodrug

Caption: The enzymatic cleavage of the medoxomil prodrug to release the active pharmaceutical ingredient.

Case Study: Olmesartan Medoxomil

Olmesartan medoxomil is a prominent example of a successful drug that utilizes the medoxomil prodrug strategy.[4] Olmesartan, the active drug, is an angiotensin II receptor antagonist used to treat hypertension.[3] The medoxomil ester enhances its oral bioavailability. The synthesis of Olmesartan medoxomil involves the esterification of the carboxylate of a protected Olmesartan precursor with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, followed by deprotection.[2][17]

Safety and Handling

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[18][19] It may also cause respiratory irritation.[19]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[13][18] In case of inadequate ventilation, use a full-face respirator.[13]

-

Handling: Avoid contact with skin, eyes, and clothing.[18][19] Wash hands thoroughly after handling.[13][18] Use only in a well-ventilated area.[13][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] Keep away from incompatible substances such as strong oxidizing agents.[19]

-

First Aid:

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.[13][18]

Conclusion

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a cornerstone intermediate in modern medicinal chemistry and drug development. Its role in the formation of medoxomil prodrugs has enabled the successful oral delivery of numerous important therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is paramount for researchers and scientists working in the pharmaceutical industry. As drug discovery continues to evolve, the strategic application of such versatile building blocks will remain essential for the development of new and improved medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one | 80841-78-7 [chemicalbook.com]

- 6. CAS 80841-78-7: 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | 80841-78-7 | Benchchem [benchchem.com]

- 10. apicule.com [apicule.com]

- 11. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]

- 12. 4-Chloromethyl-5-methyl-1,3-dioxol-2-one [lgcstandards.com]

- 13. echemi.com [echemi.com]

- 14. 4-chloromethyl-5-methyl-1 3-dioxol-2-one Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]

- 15. Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. aksci.com [aksci.com]

"4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one" molecular weight and formula

An In-Depth Technical Guide to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one: Synthesis, Applications, and Protocols for Drug Development Professionals

Introduction

In the landscape of pharmaceutical sciences, the strategic design of prodrugs is a cornerstone of optimizing therapeutic efficacy. A key player in this field is the versatile chemical intermediate, 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (also known as DMDO-Cl). This compound serves as a critical building block, particularly for creating ester prodrugs that enhance the bioavailability of parent drug molecules.[1][2] Its unique structure, featuring a reactive chloromethyl group, allows for the covalent attachment of a dioxolone moiety to various active pharmaceutical ingredients (APIs). This modification can mask polar functional groups, thereby improving the drug's passage through biological membranes.

This guide provides a comprehensive overview of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, tailored for researchers and scientists in drug development. We will delve into its fundamental physicochemical properties, explore its synthesis pathways and mechanisms, detail its significant applications in modern medicine, and provide a robust experimental protocol and safety guidelines.

Physicochemical and Structural Properties

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a halogenated cyclic carbonate. Its identity and core properties are summarized below, providing a foundational dataset for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClO₃ | [3][4][5][6] |

| Molecular Weight | 148.54 g/mol | [3][4][5][6] |

| CAS Number | 80841-78-7 | [1][3][7] |

| Appearance | Colourless to light brown/yellow liquid/oil | [3][8][9] |

| IUPAC Name | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | [4][6] |

| Boiling Point | 253 °C (lit.) | [8] |

| Density | 1.362 g/cm³ | [8] |

| Water Solubility | 16.1 g/L at 25 °C | [8] |

| Log P (Octanol/Water) | 0.79 | [8] |

| InChI Key | QCLFSYYUWPUWQR-UHFFFAOYSA-N | [4][6] |

Synthesis and Reaction Mechanisms

The industrial synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one has evolved to favor efficiency, safety, and scalability. The most prevalent method involves the chlorination of its precursor, 4,5-dimethyl-1,3-dioxol-2-one (DMDO).[1][10]

Key Synthetic Pathways

Early synthetic routes utilized reagents like chlorine gas, which posed significant safety hazards and often resulted in low yields. Another alternative, N-chlorosuccinimide (NCS), while safer, was often too costly for large-scale production.[1][11]

Modern, preferred methods often employ sulfonyl chloride (SO₂Cl₂) as the chlorinating agent.[1][10][12][13] This approach offers a balance of reactivity, safety, and cost-effectiveness. The reaction typically proceeds via a free-radical mechanism, often initiated by a radical initiator like benzoyl peroxide (BPO), and involves a key thermal rearrangement step to yield the final product.[1][14]

The choice of solvent is a critical parameter, significantly influencing reaction kinetics and product purity. Dichloromethane and 1,2-dichloroethane have been shown to provide the highest yields and purity for this transformation.

Synthesis Workflow Diagram

The following diagram illustrates the primary synthesis route from the DMDO precursor to the final DMDO-Cl product.

Caption: General workflow for the synthesis of DMDO-Cl.

Applications in Prodrug Development

The primary utility of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is as a promoiety in the synthesis of prodrugs.[1] This strategy is particularly effective for drugs containing carboxylic acid groups, which are often poorly absorbed due to their polarity.

By reacting the chloromethyl group of DMDO-Cl with the carboxylate of a parent drug, a medoxomil ester is formed. This ester masks the polar acid group, increasing the lipophilicity of the molecule and enhancing its ability to cross cell membranes. Once absorbed into the bloodstream, the ester is cleaved by endogenous esterase enzymes, releasing the active parent drug at the site of action.

This approach has been successfully applied to several major classes of pharmaceuticals:

-

Angiotensin II Receptor Antagonists: It is an essential intermediate in the synthesis of Olmesartan Medoxomil, a widely prescribed antihypertensive medication.[1]

-

Antibiotics: The scaffold is used to create prodrugs of antibiotics like ampicillin (as Lenampicillin) and norfloxacin, improving their oral bioavailability.[1]

Prodrug Activation Pathway

The diagram below illustrates the logical flow from prodrug administration to the release of the active API.

Caption: Prodrug synthesis and in-vivo activation mechanism.

Experimental Protocol: Synthesis via Chlorination of DMDO

This protocol describes a representative lab-scale synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one from 4,5-dimethyl-1,3-dioxol-2-one (DMDO) using a chlorinating agent.

Materials:

-

4,5-dimethyl-1,3-dioxol-2-one (DMDO)

-

Chlorinating agent (e.g., N-chlorosuccinimide or Sulfonyl Chloride)

-

Radical initiator (e.g., Benzoyl Peroxide - BPO)

-

Solvent (e.g., 1,2-dichloroethane)

-

Anhydrous magnesium sulfate

-

Ethanol (for crystallization)

-

Four-neck flask, reflux condenser, dropping funnel, stirrer, heating mantle

Procedure:

-

Reaction Setup: In a 1000 mL four-neck flask equipped with a reflux condenser and stirrer, add 200 mL of dichloroethane, 40g (0.35 mol) of DMDO, and a catalytic amount of radical initiator (e.g., 0.4g BPO).[10]

-

Initiation: Heat the mixture with stirring until the system reaches a gentle reflux.[10]

-

Chlorination: Slowly add the chlorinating agent (e.g., a solution of chlorine or dropwise addition of sulfonyl chloride) over 30-60 minutes, maintaining the reflux temperature.[10]

-

Reaction Monitoring: Continue refluxing for an additional 30-60 minutes after the addition is complete. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[10]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction solution with water. Separate the organic layer.[10]

-

Drying: Dry the organic phase over anhydrous magnesium sulfate and then filter.[10]

-

Rearrangement & Purification: The filtrate undergoes rearrangement at approximately 90 °C.[10][12] Following rearrangement, the crude product is purified by vacuum distillation.[1][11]

-

Crystallization (Optional): For higher purity, the distilled product can be dissolved in a minimal amount of ethanol, cooled to -5 °C to induce crystallization, and then filtered to yield white crystals of the final product.[10]

Safety and Handling

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a reactive chemical intermediate and must be handled with appropriate care. It is classified as harmful if swallowed, and causes skin and eye irritation.[6][7][15] It may also cause respiratory irritation.[6][15]

| Hazard Information | Precautionary Measures |

| H302: Harmful if swallowed.[6][15] | P264: Wash skin thoroughly after handling.[7][8] |

| H315: Causes skin irritation.[6][7][15] | P270: Do not eat, drink or smoke when using this product.[15] |

| H319: Causes serious eye irritation.[6][7][15] | P280: Wear protective gloves/eye protection/face protection.[7][8][15] |

| H335: May cause respiratory irritation.[6][15] | P302+P352: IF ON SKIN: Wash with plenty of water.[7][8][15] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |

Storage and Handling Recommendations:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[7][15]

-

Keep under an inert gas atmosphere.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Use only in a well-ventilated area or under a chemical fume hood.[15]

-

Facilities should be equipped with an eyewash station.[15]

Conclusion

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one stands out as an indispensable reagent in modern pharmaceutical chemistry. Its role as a key building block for medoxomil ester prodrugs provides a reliable and effective strategy to overcome bioavailability challenges for a range of important therapeutics. A thorough understanding of its synthesis, reactivity, and handling is crucial for any scientist or researcher working in the field of drug design and development. As pharmaceutical innovation continues, the demand for such versatile and high-purity intermediates is set to grow, underscoring its continued importance to the industry.[2]

References

-

Nia Innovation. 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. Available from: [Link]

-

PharmaCompass.com. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Available from: [Link]

- Google Patents. Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.

-

NIST WebBook. 4-Chloromethyl-1,3-dioxolan-2-one. Available from: [Link]

-

NINGBO INNO PHARMCHEM. The Role of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one in Pharmaceutical Synthesis. Available from: [Link]

- Google Patents. Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.

-

PubChem. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Available from: [Link]

- Google Patents. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One.

-

European Patent Office. 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. Available from: [Link]

Sources

- 1. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one | 80841-78-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. niainnovation.in [niainnovation.in]

- 4. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 4-Chloromethyl-5-methyl-1,3-dioxol-2-one [lgcstandards.com]

- 6. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | C5H5ClO3 | CID 9855518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]

- 11. CN107892681B - Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one - Google Patents [patents.google.com]

- 12. CN105348249A - Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]

- 13. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. aksci.com [aksci.com]

"4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one" physical and chemical properties

An In-Depth Technical Guide to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one: A Keystone Intermediate in Modern Prodrug Design

Introduction: The Strategic Role of a Versatile Alkylating Agent

In the landscape of modern pharmaceutical development, the optimization of a drug's pharmacokinetic profile is as crucial as its intrinsic pharmacological activity. Prodrug synthesis represents a cornerstone strategy for enhancing drug delivery, improving bioavailability, and mitigating undesirable side effects. Within this field, 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (also known as DMDO-Cl) has emerged as a pivotal chemical intermediate.[1] Its unique structure, featuring a reactive chloromethyl group appended to a stable yet metabolically labile dioxol-2-one ring, makes it an exceptionally effective promoiety for modifying parent drugs, particularly those containing carboxylic acid groups.[2][3]

This technical guide offers a comprehensive exploration of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, dissect its core reactivity, detail its synthetic pathways, and illuminate its critical application in the creation of highly successful prodrugs such as Olmesartan Medoxomil and Lenampicillin.[4][5]

Molecular Identity and Structure

Correctly identifying this key reagent is the first step in its successful application. It is known by several synonyms, and its structural features are key to its function.

-

IUPAC Name : 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one[6]

-

CAS Number : 80841-78-7[7]

-

Molecular Formula : C₅H₅ClO₃[8]

-

Synonyms : (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride, DMDO-Cl, Medoximil Chloride[8][9]

Synthesis and Manufacturing

The most prevalent and commercially viable method for synthesizing 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one involves the chlorination of its precursor, 4,5-dimethyl-1,3-dioxol-2-one (DMDO). [4][7]While early methods used hazardous reagents like chlorine gas, modern approaches favor safer and more efficient chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide (NCS) in the presence of a radical initiator. [4][5] The choice of solvent is critical, with chlorinated solvents like dichloromethane and 1,2-dichloroethane often providing the highest yields and purity. [7]The reaction typically involves a rearrangement of an intermediate to form the final, stable product. [10][11]

Exemplary Laboratory Protocol: Synthesis via NCS Chlorination

The following protocol is a representative example for the synthesis of DMDO-Cl. [4][12]

-

Reaction Setup : To a stirred solution of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) in a suitable solvent such as 1,2-dichloroethane, add N-chlorosuccinimide (NCS) (approx. 1.0-1.2 equivalents).

-

Initiation : Add a radical initiator, such as benzoyl peroxide (BPO) (catalytic amount).

-

Reaction Execution : Heat the reaction mixture to reflux (e.g., ~90°C) and maintain for several hours (typically 4-6 hours). Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Upon completion, cool the reaction mixture. If necessary, filter to remove any solid byproducts (e.g., succinimide). The filtrate can be washed with water and/or a mild base (e.g., sodium bicarbonate solution) to remove residual acids.

-

Isolation : Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Purification : Remove the solvent under reduced pressure. The resulting crude product is then purified by vacuum distillation (e.g., at ~90-110°C and -0.1 MPa) to yield the final high-purity product. [4]

Application in Prodrug Development: The Medoxomil Moiety

The primary application of DMDO-Cl is in the synthesis of acyloxymethyl ester prodrugs, often referred to as "medoxomil" esters. [5][9]This strategy is employed for drugs containing carboxylic acid or other acidic functional groups to overcome challenges such as poor solubility, low membrane permeability, and gastrointestinal irritation. [2] Mechanism of Action as a Promoiety:

-

Enhanced Lipophilicity : The addition of the medoxomil group masks the polar carboxylic acid functionality of the parent drug, thereby increasing its lipophilicity. This enhancement facilitates better absorption across the lipid-rich membranes of the gastrointestinal tract. [7]2. In Vivo Activation : Once absorbed into the bloodstream, the prodrug is exposed to ubiquitous esterase enzymes. These enzymes rapidly hydrolyze the ester bond connecting the promoiety to the parent drug.

-

Spontaneous Decarboxylation : The hydrolysis releases an unstable hydroxymethyl intermediate which spontaneously degrades, releasing the active parent drug, carbon dioxide, and acetone (from the breakdown of the remaining fragment). This cleavage is generally rapid and irreversible, ensuring efficient release of the active pharmaceutical ingredient (API) at the site of action. [13] This approach has been successfully applied to create blockbuster drugs, including the angiotensin II receptor antagonist Olmesartan Medoxomil and the antibiotic Lenampicillin. [4][7]

Analytical Characterization

The identity and purity of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one are confirmed using standard analytical techniques. A combination of spectroscopic methods provides an unambiguous structural confirmation. [7][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to confirm the molecular connectivity and the presence of the key functional groups (methyl, chloromethyl, and the dioxol-2-one ring protons and carbons).

-

Infrared (IR) Spectroscopy : IR analysis is used to identify the characteristic strong carbonyl (C=O) stretch of the cyclic carbonate group, typically around 1820 cm⁻¹.

-

Mass Spectrometry (MS) : MS confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. [9]* Chromatography : Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for determining the purity of the final product. [9][14]

Safety, Handling, and Storage

As a reactive chemical intermediate, 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one must be handled with appropriate safety precautions.

GHS Hazard Classification : [6][15][16]* H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Recommended Handling Procedures : [17][15]* Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Inhalation : Avoid breathing vapors or mist. [15]* Avoid Contact : Prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Spill Management : Absorb spills with an inert material and dispose of it as hazardous waste.

Storage :

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [17]* It is often recommended to store the material under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or air. [17]

Conclusion

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is more than just a chemical reagent; it is a key enabling technology in the field of drug delivery. Its well-defined reactivity, established synthetic routes, and proven track record in forming effective, cleavable promoieties have solidified its importance in the pharmaceutical industry. For scientists and researchers in drug development, a thorough understanding of this compound's properties and applications is essential for designing the next generation of prodrugs with enhanced therapeutic profiles.

References

-

PharmaCompass. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.

- Google Patents. (n.d.). An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One.

-

Capot Chemical. (2012). MSDS of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.

-

Google Patents. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl- [4][7]dioxol-2-one. Retrieved from

- Google Patents. (n.d.). 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE.

-

NINGBO INNO PHARMCHEM. (n.d.). The Role of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one in Pharmaceutical Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information: Aluminum complexes derived from a hexadentate salen-type Schiff base. Retrieved from [Link]

- Google Patents. (n.d.). EP0237084B1 - 4-bromomethyl-5-methyl-1,3-dioxolen-2-one, and a process for the production thereof.

-

Dhingra, et al. (2019). Promoiety: A versatile tool for improving drug acceptability. Innovations in Pharmaceuticals and Pharmacotherapy. Retrieved from [Link]

- Google Patents. (n.d.). Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.

-

PubMed. (1995). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. innpharmacotherapy.com [innpharmacotherapy.com]

- 4. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one | 80841-78-7 [chemicalbook.com]

- 5. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]

- 6. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | C5H5ClO3 | CID 9855518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | 80841-78-7 | Benchchem [benchchem.com]

- 8. CAS 80841-78-7: 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one [cymitquimica.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. CN105348249A - Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]

- 15. aksci.com [aksci.com]

- 16. capotchem.com [capotchem.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Safe Handling of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Introduction: Understanding the Dual Nature of a Key Pharmaceutical Intermediate

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CAS No: 80841-78-7) is a heterocyclic building block of significant interest in pharmaceutical development and organic synthesis.[1][2] Its utility lies in the reactive chloromethyl group, which makes it an effective alkylating agent for creating prodrugs with enhanced bioavailability.[1][2][3] It is a crucial intermediate in the synthesis of prominent drugs, including the angiotensin II receptor antagonist Olmesartan Medoxomil and various penicillin esters.[2][3][4]

However, the very reactivity that makes this compound valuable in synthesis also dictates its hazard profile. The presence of a reactive electrophilic site necessitates a comprehensive understanding of its properties and strict adherence to safety protocols.[1][2] This guide is designed for researchers, chemists, and drug development professionals, providing a technical framework for the safe handling, storage, and emergency management of this compound. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding rather than mere compliance.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a chemical's physical properties is the first step in a robust risk assessment. These properties influence its behavior in the laboratory environment, from storage conditions to potential exposure routes.

| Property | Value | Source |

| CAS Number | 80841-78-7 | [1][5][6][7][8][9] |

| Molecular Formula | C₅H₅ClO₃ | [5][8][9] |

| Molecular Weight | 148.54 g/mol | [5][8][9] |

| Appearance | Colorless to light yellow/orange clear liquid or oil | [4][6] |

| Boiling Point | >90°C at 2-3 hPa | [6][10] |

| Flash Point | 129 °C / 264 °F | [10][11] |

| Density | ~1.362 g/cm³ | [6] |

| Water Solubility | 16.1 g/L at 25 °C | [6] |

Section 2: Hazard Identification and GHS Classification

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is classified under the Globally Harmonized System (GHS) as a hazardous substance.[12][13][14] The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[5][9]

GHS Hazard Profile

Caption: GHS pictogram and associated hazard statements.

| GHS Classification | Code | Description |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[5][9] |

| Skin Irritation (Category 2) | H315 | Causes skin irritation.[5][7][9] |

| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[5][7][9] |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation.[5][9] |

| Signal Word | Warning | [5][7] |

Expert Insight: The H315 and H319 classifications are predictable given the compound's nature as an alkylating agent, which can react with biological nucleophiles in the skin and eyes. The H335 warning underscores the importance of handling this liquid in a well-ventilated area to avoid inhaling vapors, which can irritate the mucous membranes of the respiratory tract.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves engineering controls as the primary line of defense, supplemented by appropriate administrative procedures and mandatory PPE.

Engineering Controls

-

Ventilation: All handling of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one must be conducted in a certified chemical fume hood.[7][11][15] The goal is to maintain vapor concentrations well below any potential irritation threshold. Local exhaust ventilation should be used for any larger-scale operations.[7]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[15]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazard profile. The principle of "as low as reasonably achievable" (ALARA) for exposure should be applied at all times.

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[6][15] Given the risk of serious eye irritation (H319), a face shield should be worn over safety goggles when there is a risk of splashing.[16]

-

Skin Protection:

-

Gloves: Disposable nitrile gloves are the standard recommendation for incidental contact.[5][16] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[5] For prolonged contact or immersion, consult the glove manufacturer's resistance chart.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[6][16] Ensure clothing covers all exposed skin.

-

-

Respiratory Protection: Under normal fume hood use, respiratory protection is not typically required. However, if engineering controls fail or in the event of a large spill, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 for US NIOSH or ABEK-P2 for EU EN 143) must be used.[5] All respirator use must be part of a formal respiratory protection program that includes fit-testing and training.[16]

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols is the cornerstone of laboratory safety. These procedures are designed to be self-validating systems that minimize risk at every stage.

Safe Handling Protocol

-

Preparation: Before handling, ensure all necessary engineering controls are operational and required PPE is donned correctly. Review the Safety Data Sheet (SDS).

-

Aliquotting: Conduct all transfers and aliquotting of the chemical inside a chemical fume hood.[11][15]

-

Avoidance: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[7][17] Avoid the formation of mists or aerosols.[7][11]

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[7][15] Do not eat, drink, or smoke in the work area.[17]

-

Post-Handling: Securely seal the container immediately after use. Decontaminate the work area.

Storage Protocol

-

Container: Keep the container tightly closed to prevent the release of vapors.[6][7][11][15]

-

Location: Store in a dry, cool, and well-ventilated area.[6][11][15] The storage area should be a designated chemical storage cabinet, away from incompatible materials.

-

Security: The storage area should be locked to restrict access to authorized personnel only.[6][11][15]

-

Inert Atmosphere: Some suppliers recommend storing the compound under an inert gas, such as argon, to protect it from moisture and maintain purity.[7]

Workflow for Safe Laboratory Use

Caption: A logical workflow for the safe lifecycle management of the chemical in a lab.

Section 5: Emergency Procedures

Preparedness is paramount. All personnel must be trained on these procedures before working with the compound.

First Aid Measures

The immediate response to an exposure can significantly impact the outcome. Always show the Safety Data Sheet to attending medical personnel.[5]

-

Inhalation: Immediately move the affected person to fresh air.[5][6][15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][15][18]

-

Skin Contact: Immediately remove all contaminated clothing.[7][15] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][15][18] If skin irritation occurs or persists, get medical advice.[6][7][15]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][15] Remove contact lenses if present and easy to do so. Continue rinsing.[5][6][15] Seek immediate medical attention.[7][15]

-

Ingestion: Rinse the mouth thoroughly with water.[5][7] Never give anything by mouth to an unconscious person.[5] Call a poison control center or doctor immediately for treatment advice.

Accidental Release Measures (Spills)

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Protect: Wear full PPE, including respiratory protection if vapors are significant.[5][7]

-

Contain: Prevent the spill from entering drains or waterways.[5][15]

-

Absorb: For liquid spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[15][19]

-

Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[5][15] Do not create dust.[5]

-

Decontaminate: Clean the spill area thoroughly. Decontaminate all equipment and PPE used in the cleanup before reuse or disposal.

Firefighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[5][7]

-

Hazards from Combustion: Upon burning, the compound may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5][15]

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][6][15]

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

-

Waste Classification: This material should be treated as hazardous waste.

-

Procedure: Do not dispose of the material down the drain.[5][15] All surplus material, non-recyclable solutions, and contaminated items (e.g., gloves, absorbent material) must be collected in properly labeled, sealed containers.[5][15]

-

Professional Disposal: Disposal must be conducted by a licensed professional waste disposal company in strict accordance with all local, regional, and national regulations.[5][7][15]

Section 7: Toxicological Information

While specific toxicological studies are not extensively reported in readily available literature, the GHS classification provides a clear indication of its acute hazards.

-

Acute Effects: The primary known effects are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[5][9]

-

Chronic Effects: There is no data available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[5] The toxicological properties have not been fully investigated, which warrants a cautious approach, assuming the potential for unknown chronic effects and handling accordingly.[5][15]

Conclusion

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is an indispensable reagent in modern medicinal chemistry. Its safe utilization hinges on a deep respect for its chemical reactivity and associated hazards. By integrating robust engineering controls, diligent use of personal protective equipment, and unwavering adherence to established handling protocols, researchers can effectively mitigate risks. This guide serves as a technical foundation for building a comprehensive safety culture that empowers scientists to innovate responsibly.

References

-

Capot Chemical. (2012). MSDS of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:80841-78-7 | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

-

Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

-

ChemSafetyPro. (2016). GHS Hazard Class and Hazard Category. Retrieved from [Link]

-

European Patent Office. (n.d.). 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. Retrieved from [Link]

-

Olon S.p.A. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

-

ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

Sources

- 1. CAS 80841-78-7: 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one [cymitquimica.com]

- 2. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | 80841-78-7 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one | 80841-78-7 [chemicalbook.com]

- 5. capotchem.com [capotchem.com]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | C5H5ClO3 | CID 9855518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Chloromethyl-5-methyl-2-oxo-1,3-dioxole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. mu.edu.sa [mu.edu.sa]

- 14. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]

- 15. fishersci.com [fishersci.com]

- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Dual-Faceted Reactivity of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one: A Guide to its Alkylating Mechanism

Abstract

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a versatile reagent of significant interest in pharmaceutical and organic chemistry. Its utility stems from a unique bifunctional nature, acting as a potent alkylating agent and a precursor to a biolabile "acyloxymethyl" promoiety. This technical guide provides an in-depth exploration of the core mechanisms governing its action as an alkylating agent, with a particular focus on its application in prodrug synthesis. We will dissect the electronic and steric factors influencing its reactivity, detail the step-by-step process of nucleophilic substitution, and elucidate the subsequent enzymatic and chemical hydrolysis pathways that enable drug release in vivo. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this reagent's chemical behavior to leverage its full potential in their synthetic and therapeutic strategies.

Introduction: The Strategic Importance of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

In the landscape of modern drug development, the ability to precisely modify bioactive molecules is paramount to overcoming challenges such as poor solubility, limited membrane permeability, and metabolic instability. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, a chloromethyl-substituted cyclic carbonate, has emerged as a critical tool in this endeavor.[1][2] Its primary application lies in the synthesis of acyloxymethyl ester and ether prodrugs, a strategy employed to mask polar functional groups, thereby enhancing a drug's lipophilicity and facilitating its passage across biological membranes.[3][4] This reagent is a key intermediate in the synthesis of several commercially successful drugs, including the angiotensin II receptor antagonist Olmesartan Medoxomil.[2][3]

The core of its functionality resides in the highly reactive chloromethyl group, which serves as an electrophilic site for alkylation reactions.[3] This guide will systematically unravel the mechanistic intricacies of this process, providing a foundational understanding for its rational application in organic synthesis and medicinal chemistry.

The Alkylation Mechanism: A Stepwise Dissection

The role of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one as an alkylating agent is fundamentally a nucleophilic substitution reaction. The process can be broken down into two key stages: the initial alkylation event and the subsequent fate of the incorporated dioxolone moiety.

The Primary Alkylation Event: Nucleophilic Attack

The carbon atom of the chloromethyl group is electron-deficient due to the inductive effect of the adjacent chlorine atom and the dioxolone ring. This renders it highly susceptible to attack by nucleophiles. Common nucleophiles in a pharmaceutical context include the carboxylate anions of acidic drugs, the hydroxyl groups of alcohols and phenols, and the nitrogen atoms of amines and sulfonamides.[4][5]

The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophile (Nu:) directly attacks the electrophilic carbon, leading to the displacement of the chloride ion as a leaving group.

Figure 1: SN2 mechanism of alkylation.

The rate of this reaction is influenced by several factors:

-

Nucleophilicity: Stronger nucleophiles will react more rapidly. For instance, the sodium or potassium salt of a carboxylic acid is a more potent nucleophile than the corresponding free acid.

-

Solvent: Aprotic polar solvents, such as N,N-dimethylformamide (DMF), are often employed to solvate the cation of the nucleophilic salt, thereby enhancing the reactivity of the anion.[4]

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.[4]

The "Acyloxymethyl" Promoieties: Designing for Release

Once the alkylation is complete, the resulting molecule is a prodrug, where the 1,3-dioxol-2-one moiety serves as a "promoiety." The true ingenuity of this system lies in the subsequent in vivo conversion back to the active parent drug. This release is typically a two-step enzymatic and chemical process.

The ester linkage within the acyloxymethyl group is susceptible to hydrolysis by ubiquitous esterase enzymes present in the plasma and various tissues.[6][7][8] This enzymatic cleavage is the rate-determining step for drug release and can be tailored by modifying the acyl group to achieve desired pharmacokinetic profiles.[8][9] The hydrolysis product is an unstable N-hydroxymethyl or O-hydroxymethyl intermediate.[6][10]

The hydroxymethyl intermediate is highly labile and rapidly undergoes spontaneous decomposition.[7][10] This chemical breakdown releases the parent drug, formaldehyde, and carbon dioxide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. apicule.com [apicule.com]

- 3. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | 80841-78-7 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

"4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one" spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

This guide provides a comprehensive analysis of the spectroscopic data for 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (CAS No. 80841-78-7), a critical intermediate in pharmaceutical synthesis.[1][2][3] As a key building block for prodrugs, such as the angiotensin II receptor antagonist Olmesartan Medoxomil, a thorough understanding of its structural and spectral properties is paramount for researchers and drug development professionals.[3][4] This document synthesizes available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust analytical profile of the molecule.

Molecular Structure and Overview

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a heterocyclic compound featuring a five-membered dioxol-2-one ring. The structural arrangement, confirmed by various spectroscopic methods, is foundational to its reactivity and function as a modifying agent in prodrug synthesis.[4]

Molecular Formula: C₅H₅ClO₃[1] Molecular Weight: 148.54 g/mol [1]

Caption: Molecular Structure of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H and ¹³C NMR provides a complete map of its proton and carbon framework.[4]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is characteristically simple, providing clear evidence for its structure. It displays two distinct singlets, confirming the presence of the methyl (CH₃) and chloromethyl (CH₂Cl) groups. The absence of splitting (coupling) is expected as there are no protons on adjacent carbons.[4] The integration of these signals reveals a 3:2 proton ratio, consistent with the molecular structure.[4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.31 | Singlet | 2H | -CH₂Cl |

| ~2.18 | Singlet | 3H | -CH₃ |

| Data obtained in CDCl₃ solvent.[5] |

¹³C NMR Spectroscopy Analysis